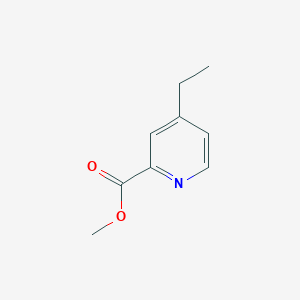

Methyl 4-ethylpicolinate

Description

Structure

3D Structure

Properties

CAS No. |

476471-30-4 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

methyl 4-ethylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h4-6H,3H2,1-2H3 |

InChI Key |

GGOYGQPFRKAZTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Ethylpicolinate

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. For Methyl 4-ethylpicolinate, the starting material is 4-ethylpicolinic acid, which is reacted with methanol (B129727).

The most common method for synthesizing picolinate (B1231196) esters is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This equilibrium-controlled reaction involves heating the parent carboxylic acid, 4-ethylpicolinic acid, with an excess of methanol in the presence of a strong acid catalyst. libretexts.orgbyjus.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.orgmasterorganicchemistry.com The alcohol (methanol) then performs a nucleophilic attack on the carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.combyjus.com

To drive the equilibrium towards the product side, methanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com Alternatively, the water formed during the reaction can be removed using a Dean-Stark apparatus. masterorganicchemistry.com Common catalysts for this process are strong mineral acids or organic sulfonic acids.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Details |

|---|---|

| Reactants | 4-ethylpicolinic acid, Methanol (in excess) |

| Catalysts | Concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com |

| Solvent | Methanol (often serves as both reactant and solvent) or an inert solvent like Toluene masterorganicchemistry.com |

| Temperature | Typically heated to reflux to increase reaction rate chemguide.co.ukchemicalbook.com |

| Work-up | Neutralization of the excess acid, extraction of the ester, and purification by distillation or chromatography |

While direct base-catalyzed esterification of a carboxylic acid is not feasible due to deprotonation of the acid, base-mediated methods proceed through an activated form of the carboxylic acid. A primary route involves the initial conversion of 4-ethylpicolinic acid into its more reactive acid chloride derivative, 4-ethylpicolinoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemicalbook.com

The resulting 4-ethylpicolinoyl chloride is then reacted with methanol. This reaction is highly exothermic and often includes a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride (HCl) gas produced during the reaction. libretexts.org This method is generally faster and not reversible, often leading to higher yields compared to acid-catalyzed esterification.

Transesterification Processes and Conditions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com To synthesize this compound, one could first prepare a different ester, such as Ethyl 4-ethylpicolinate, and then react it with methanol to yield the desired methyl ester and ethanol (B145695) as a byproduct. masterorganicchemistry.com This reaction is also an equilibrium process and can be catalyzed by either acids or bases. masterorganicchemistry.comsmolecule.com

Acid-Catalyzed Transesterification : Similar to Fischer esterification, this involves using an acid catalyst like H₂SO₄ and a large excess of methanol to shift the equilibrium towards the formation of the more stable methyl ester. masterorganicchemistry.com

Base-Catalyzed Transesterification : This is often more efficient and proceeds via nucleophilic acyl substitution. masterorganicchemistry.comrsc.org A catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOMe), is used. The methoxide ion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then eliminates an ethoxide ion to form this compound. masterorganicchemistry.com

Table 2: Comparison of Transesterification Catalysis

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Catalyst | H₂SO₄, HCl, TsOH masterorganicchemistry.com | NaOMe, K₂CO₃, Tetranuclear Zinc Cluster rsc.orgorganic-chemistry.org |

| Mechanism | Activation of carbonyl by protonation masterorganicchemistry.com | Nucleophilic attack by alkoxide ion masterorganicchemistry.com |

| Reversibility | Reversible; requires large excess of new alcohol masterorganicchemistry.com | Essentially irreversible if the leaving alkoxide is more basic |

| Reaction Speed | Generally slower | Typically faster |

| Side Reactions | Potential for elimination or rearrangement | Potential for saponification if water is present |

Advanced Synthetic Routes and Precursor Transformations

Beyond direct esterification, this compound can be synthesized by modifying precursors that already contain the methyl picolinate core structure or by constructing the substituted pyridine ring through coupling reactions.

An alternative strategy involves starting with a pre-functionalized methyl picolinate derivative and introducing the ethyl group at the 4-position. A plausible precursor is Methyl 4-halopicolinate, such as Methyl 4-chloropicolinate or Methyl 4-bromopicolinate. The synthesis of Methyl 4-chloropicolinate from 2-picolinic acid via treatment with thionyl chloride is a known procedure. chemicalbook.com This halogenated intermediate can then undergo a cross-coupling reaction to attach the ethyl group. For instance, the synthesis of Methyl 4-aminopicolinate proceeds from Methyl 4-chloropicolinate, demonstrating the viability of substitution at the 4-position. prepchem.com

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. These methods are highly effective for functionalizing aromatic and heterocyclic rings. nih.gov The synthesis of this compound can be efficiently achieved by reacting a Methyl 4-halopicolinate with an organometallic ethylating agent in the presence of a transition metal catalyst, most commonly palladium. nih.govbeilstein-journals.org

Commonly employed cross-coupling reactions include:

Suzuki Coupling : Reaction of Methyl 4-bromopicolinate with ethylboronic acid or a derivative in the presence of a palladium catalyst and a base.

Negishi Coupling : Reaction of Methyl 4-chloropicolinate with an organozinc reagent like diethylzinc, catalyzed by a palladium or nickel complex. nih.gov

Stille Coupling : Involves the reaction of the halo-picolinate with an organotin reagent, such as ethyltributyltin, catalyzed by palladium.

These reactions offer high functional group tolerance and are often performed under mild conditions, making them a powerful approach for the targeted synthesis of substituted picolinates. rsc.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Halide Precursor | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Ethylboronic Acid | Methyl 4-bromopicolinate | Pd(PPh₃)₄, PdCl₂(dppf) |

| Negishi Coupling | Diethylzinc (Et₂Zn) | Methyl 4-chloropicolinate | Pd(PPh₃)₄, NiCl₂(dppp) nih.gov |

| Stille Coupling | Ethyltributyltin (EtSnBu₃) | Methyl 4-iodopicolinate | Pd(PPh₃)₄ |

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound, like many chemical transformations, is highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

A common and direct method for the synthesis of pyridine carboxylates, such as this compound, is the Fischer esterification of the corresponding carboxylic acid. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com For instance, the synthesis of ethyl picolinate, a closely related compound, is achieved by refluxing picolinic acid with ethanol using concentrated sulfuric acid as the catalyst, resulting in an 85% yield. chemicalbook.comsmolecule.com This suggests that a similar approach using 4-ethylpicolinic acid and methanol would be a viable route for producing this compound.

To enhance the yield of esterification reactions, a key strategy is to shift the reaction equilibrium towards the product side. This can be accomplished by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction. masterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to carboxylic acid can significantly improve the ester yield. masterorganicchemistry.com For example, in one study, using a 10-fold excess of ethanol in an esterification reaction increased the yield to 97%. masterorganicchemistry.com

The choice of catalyst is another critical factor. While strong mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. mdpi.com This has led to the exploration of solid acid catalysts, which offer advantages in terms of reusability and ease of separation. mdpi.com For other esterification reactions, various catalysts have been investigated. For example, silver(I) oxide has been shown to be an efficient oxidant for the coupling of methyl p-coumarate and methyl ferulate. scielo.br In a different context, rhodium(I) carbonyl complexes have demonstrated catalytic activity in the carbonylation of methanol. core.ac.uk The development of novel catalytic systems, including biocatalysts, is an active area of research aimed at improving the efficiency and selectivity of chemical transformations. nih.gov

Reaction time and temperature also play significant roles. researchgate.net Optimization studies for the synthesis of dihydrobenzofuran neolignans revealed that the reaction time could be reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity by choosing the optimal solvent and oxidant. scielo.br It is important to find a balance, as prolonged reaction times can sometimes lead to the formation of undesired byproducts. scielo.br Temperature control is also crucial for maintaining selectivity. researchgate.net

The following table summarizes key parameters and their effects on the optimization of related esterification reactions, which can be extrapolated to the synthesis of this compound.

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Reactant Ratio | Increasing excess of alcohol | Increases ester yield by shifting equilibrium | masterorganicchemistry.com |

| Catalyst | Use of solid acid catalysts | Facilitates easier separation and reusability | mdpi.com |

| Catalyst | Silver(I) oxide | Efficient for oxidative coupling reactions | scielo.br |

| Solvent | Acetonitrile (B52724) | Can provide a good balance between conversion and selectivity | scielo.br |

| Reaction Time | Optimization (e.g., 4h vs. 20h) | Can reduce byproduct formation without significant loss of yield | scielo.br |

| Temperature | Maintaining optimal temperature (e.g., -15°C) | Crucial for maintaining selectivity in certain reactions | researchgate.net |

Recent advancements in reaction optimization include the use of machine learning algorithms, such as Bayesian optimization, to explore a wide range of reaction conditions and identify those that provide high selectivity and conversion for desired products. nih.gov This approach has been successfully used to optimize the synthesis of N-methyl pyrazole (B372694) isomers. nih.gov Such methods could potentially be applied to further refine the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of Methyl 4 Ethylpicolinate

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of Methyl 4-ethylpicolinate, the cleavage of the ester bond to yield 4-ethylpicolinic acid and methanol (B129727), can proceed under acidic, basic, and neutral conditions. The stability of the ester is significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis Mechanisms

The general mechanism for acid-catalyzed ester hydrolysis can be represented as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the alcohol: The protonated alcohol (methanol) is eliminated, and a resonance-stabilized acylium ion is formed.

Deprotonation: A water molecule removes a proton from the acylium ion to form the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of this compound occurs via a saponification reaction. The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and methanol. The reaction is essentially irreversible because the final step, the deprotonation of the carboxylic acid by the base, is highly favorable.

The mechanism for base-catalyzed ester hydrolysis involves the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as a leaving group.

Proton transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate anion and methanol.

The rate of base-catalyzed hydrolysis is typically first order in both the ester and the hydroxide ion concentration. The presence of the electron-withdrawing pyridine (B92270) ring is expected to enhance the rate of nucleophilic attack at the carbonyl carbon.

Neutral Hydrolysis Pathways

Neutral hydrolysis of esters, the reaction with water in the absence of an acid or base catalyst, is generally a very slow process. acs.org For this compound, this pathway is not expected to be a significant degradation route under normal conditions. The reaction would proceed through a similar mechanism to the acid-catalyzed pathway, but with water acting as a much weaker nucleophile. Theoretical studies on the neutral hydrolysis of esters suggest that the reaction may be facilitated by a network of water molecules that assist in proton transfer. researchgate.net

Nucleophilic Substitution Reactions on the Ester Moiety

The ester group of this compound is susceptible to attack by various nucleophiles, leading to the substitution of the methoxy (B1213986) group. These reactions are fundamental in modifying the functionality of the molecule.

Common nucleophilic substitution reactions include:

Transesterification: The reaction of this compound with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. rsc.org For example, reacting it with ethanol (B145695) would yield Ethyl 4-ethylpicolinate and methanol. This reaction is an equilibrium process, and the position of the equilibrium can be controlled by the relative concentrations of the reactants and products.

Ammonolysis: The reaction with ammonia (B1221849) or amines leads to the formation of amides. tandfonline.comnih.gov For instance, the reaction of this compound with ammonia would produce 4-ethylpicolinamide. This reaction is generally carried out under pressure and at elevated temperatures.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles that can add to the carbonyl group of the ester. orientjchem.orgnih.gov The initial reaction forms a ketone, which then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-ethylpyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netguidechem.com

The reactivity of the ester moiety towards nucleophiles is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to a simple benzoic acid ester.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further enhanced by the electron-withdrawing ester group. As a result, harsh reaction conditions are typically required for EAS reactions on the pyridine ring.

The directing effect of the substituents on the pyridine ring plays a crucial role in determining the position of substitution. The nitrogen atom strongly deactivates the ortho (C3, C5) and para (C4) positions relative to itself. The ester group at the 2-position and the ethyl group at the 4-position will also influence the regioselectivity of the substitution. In general, electrophilic attack on the pyridine ring is most likely to occur at the 3-position and 5-position, which are the least deactivated positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the pyridine ring. This typically requires strong nitrating agents like a mixture of nitric acid and sulfuric acid at high temperatures.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br). This often requires a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). This is usually carried out with fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with pyridine and its derivatives because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring towards electrophilic attack. guidechem.com

To enhance the reactivity of the pyridine ring towards electrophilic substitution, it is often converted to its N-oxide. The N-oxide group is an activating group and directs electrophilic substitution to the 4-position. Subsequent deoxygenation of the N-oxide can then yield the 4-substituted pyridine derivative.

Metal Coordination Chemistry and Ligand Properties

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The primary coordination sites are the pyridine nitrogen atom and the carbonyl oxygen atom of the ester group. This bidentate coordination forms a stable five-membered chelate ring with the metal center.

The presence of the ethyl group at the 4-position of the pyridine ring can influence the steric and electronic properties of the ligand. The electron-donating nature of the ethyl group can increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability. However, the steric bulk of the ethyl group might also influence the geometry and stability of the resulting metal complexes.

Picolinate (B1231196) ligands and their derivatives are known to form stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). guidechem.com The coordination geometry of these complexes can vary depending on the metal ion, the counter-ion, and the presence of other ligands. Common geometries include octahedral, tetrahedral, and square planar.

The study of the metal complexes of this compound can provide insights into the electronic and steric effects of the substituents on the coordination properties of picolinate-based ligands. These complexes may also exhibit interesting catalytic, magnetic, or biological properties.

Chelation Mechanisms with Transition Metals

While specific studies on the chelation of this compound are not extensively documented, its behavior can be inferred from analogous picolinate esters. Picolinic acid and its derivatives are well-known chelating agents for a variety of transition metals. The primary mechanism of chelation involves the formation of a stable five-membered ring through the coordination of the pyridine nitrogen atom and the carbonyl oxygen atom of the ester group to a metal center. This bidentate coordination mode is a common feature of 2-substituted pyridine carboxylates.

The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal ion. Simultaneously, the carbonyl oxygen of the methyl ester group also donates electron density to the same metal center. This dual coordination results in a rigid and thermodynamically stable complex. The ethyl group at the 4-position of the pyridine ring is not directly involved in the chelation process, but it can influence the electronic properties of the pyridine ring and the steric environment around the metal center, which may subtly affect the stability and reactivity of the resulting metal complex.

The formation of these chelate complexes is typically achieved by reacting this compound with a metal salt in a suitable solvent. The reaction conditions, such as temperature and pH, can influence the coordination number and geometry of the final complex.

Structural Characterization of Metal Complexes

Commonly observed geometries for transition metal complexes with bidentate N,O-ligands like picolinates include distorted square planar, tetrahedral, and octahedral configurations. For instance, copper(II) complexes with picolinate ligands often exhibit a distorted square planar geometry, with the metal center coordinated to two picolinate ligands and potentially other solvent molecules or counter-ions occupying axial positions.

In the case of divalent first-row transition metals such as cobalt(II), nickel(II), and zinc(II), both tetrahedral and octahedral complexes are frequently observed. Tetrahedral complexes of the type [M(L)2X2], where L is a substituted pyridine ligand and X is a halide or pseudohalide, have been characterized. In such structures, the metal ion is coordinated to two pyridine nitrogen atoms and two X anions. For picolinate esters, a similar tetrahedral geometry could be envisaged, or more commonly, an octahedral geometry where two bidentate picolinate ligands and two other monodentate ligands coordinate to the metal center.

The table below summarizes the expected coordination geometries for hypothetical complexes of this compound with various transition metals, based on data from analogous compounds.

| Metal Ion | Likely Coordination Geometry | Example of Analogous Complex Structure |

| Cu(II) | Distorted Square Planar / Octahedral | [Cu(picolinate)2(H2O)2] |

| Co(II) | Tetrahedral / Octahedral | [Co(2-methylpyridine)2(NCS)2] |

| Ni(II) | Octahedral | [Ni(ethyl picolinate)2Cl2] |

| Zn(II) | Tetrahedral / Octahedral | [Zn(2-bromopyridine)2(NCS)2] |

| Cr(III) | Octahedral | [Cr(picolinate)3] |

This table is illustrative and based on structural data of similar picolinate and substituted pyridine complexes.

Reactivity of Metal Complexes

The coordination of this compound to a transition metal center can significantly alter its reactivity. The metal ion can act as a Lewis acid, polarizing the C=O bond of the ester and making it more susceptible to nucleophilic attack. Furthermore, the metal center itself can participate in redox reactions, with the picolinate ligand influencing its electrochemical properties.

Studies on chromium(III) picolinate complexes have shown that the ligands can modulate the redox potential of the metal center. The electrochemical behavior of such complexes can be influenced by factors like pH, suggesting that proton-coupled electron transfer processes may be involved in their redox reactions. This implies that the reactivity of a this compound metal complex could be tuned by the reaction conditions.

The reactivity of the coordinated ligand itself can also be modified. For example, the acidity of the protons on the ethyl group at the C4 position might be altered upon coordination, potentially opening up pathways for C-H activation or other functionalization reactions at this site. However, specific studies on the reactivity of metal complexes of this compound are scarce, and much of the understanding is derived from the broader field of coordination chemistry of picolinate and pyridine derivatives.

Derivatization Strategies for Novel Chemical Entity Generation

The structural scaffold of this compound offers several sites for chemical modification, enabling the generation of a library of novel compounds with potentially interesting properties. The primary sites for derivatization are the ester group and the pyridine ring.

Modification at the Ester Group

The methyl ester functionality of this compound is a versatile handle for a variety of chemical transformations.

Transesterification: This reaction involves the exchange of the methoxy group of the ester with another alkoxy group from an alcohol. The reaction is typically catalyzed by an acid or a base. By using different alcohols, a wide range of esters can be synthesized. For example, reacting this compound with ethanol in the presence of an acid catalyst would yield ethyl 4-ethylpicolinate. This method is particularly useful for introducing larger or more complex alkyl or aryl groups at the ester position. The general mechanism involves nucleophilic attack of the alcohol on the protonated carbonyl carbon (acid catalysis) or the carbonyl carbon (base catalysis), followed by the elimination of methanol.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethylpicolinic acid, under acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves the attack of a hydroxide ion on the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process. The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, via standard organic transformations.

The table below outlines some potential derivatization reactions at the ester group.

| Reaction | Reagents | Product |

| Transesterification | R-OH, H+ or RO- | 4-Ethylpicolinate ester of R-OH |

| Hydrolysis (Saponification) | NaOH, H2O | Sodium 4-ethylpicolinate |

| Hydrolysis (Acidic) | H3O+ | 4-Ethylpicolinic acid |

| Aminolysis | R2NH | N,N-dialkyl-4-ethylpicolinamide |

Functionalization of the Pyridine Ring

The pyridine ring of this compound can also be functionalized, although the presence of the deactivating ester group and the directing effects of the substituents need to be considered.

C-H Activation at the C4-Position: The ethyl group at the C4-position provides a handle for functionalization. While direct C-H activation of the ethyl group itself can be challenging, modern synthetic methods offer possibilities. More commonly, the pyridine ring itself can be functionalized.

Functionalization via Pyridinium (B92312) Salts: Pyridinium salts are versatile intermediates for the functionalization of pyridines, often leading to high regioselectivity. For instance, N-amination of the pyridine nitrogen followed by reaction with nucleophiles can lead to C4-substituted products.

Metalation: Direct deprotonation of the pyridine ring can be a powerful tool for introducing new functional groups. The use of strong bases can lead to regioselective metalation, and the resulting organometallic species can be trapped with various electrophiles. For pyridines, C4-metalation can be achieved under specific conditions, providing a route to introduce substituents at this position.

The following table summarizes some potential strategies for the functionalization of the pyridine ring in a 4-alkylpyridine system.

| Strategy | Reagents/Intermediates | Potential Outcome |

| C4-Metalation | Strong base (e.g., n-BuNa), then electrophile | Introduction of a substituent at the C4-position of the ring |

| Minisci-type Reaction | Radical source, acid | Alkylation or acylation at positions ortho and para to the nitrogen |

| Nucleophilic Aromatic Substitution | Strong nucleophile (on activated pyridinium salt) | Substitution at the C4-position |

Advanced Spectroscopic and Spectrometric Characterization of Methyl 4 Ethylpicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a detailed structural map of Methyl 4-ethylpicolinate can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethyl substituent, and the methyl ester group. The aromatic region will feature signals for the three protons on the pyridine ring. The proton at the C6 position is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at the C3 and C5 positions will show characteristic splitting patterns based on their coupling with adjacent protons. The ethyl group will present a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will appear as a triplet. The methyl ester protons will be visible as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.5 - 8.7 | Doublet (d) | ~5 |

| H-3 (Pyridine) | 7.8 - 8.0 | Singlet (s) or narrow doublet | |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet (d) | ~5 |

| -OCH₃ (Ester) | 3.9 - 4.0 | Singlet (s) | |

| -CH₂- (Ethyl) | 2.7 - 2.9 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. It is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, the methyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carbonyl group, leading to a predictable distribution of signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 167 |

| C-2 (Pyridine) | 148 - 150 |

| C-6 (Pyridine) | 147 - 149 |

| C-4 (Pyridine) | 145 - 147 |

| C-3 (Pyridine) | 125 - 127 |

| C-5 (Pyridine) | 123 - 125 |

| -OCH₃ (Ester) | 52 - 53 |

| -CH₂- (Ethyl) | 25 - 30 |

| -CH₃ (Ethyl) | 13 - 15 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak is expected between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency. Additionally, a clear correlation between the methylene quartet and the methyl triplet of the ethyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the H-3, H-5, and H-6 signals to their corresponding carbon signals (C-3, C-5, and C-6). Similarly, the methyl ester protons would correlate with the -OCH₃ carbon, the ethyl methylene protons with the -CH₂- carbon, and the ethyl methyl protons with the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the substituents to the pyridine ring. Key expected correlations include:

The methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the C-2 carbon of the pyridine ring.

The H-3 proton to the C-2, C-4, and C-5 carbons.

The ethyl methylene protons (-CH₂-) to the C-3, C-4, and C-5 carbons of the pyridine ring, as well as the ethyl methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted pyridine ring. The most prominent peak will likely be the C=O stretching vibration of the ester. Aromatic C-H stretching will be observed at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹. The fingerprint region will contain a complex pattern of bands corresponding to various bending and stretching modes, including the C-O stretch of the ester and the ring vibrations of the pyridine moiety. masterorganicchemistry.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C and C=N Stretch | 1580 - 1620 | Medium-Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing mode of the pyridine ring is expected to produce a strong and characteristic Raman signal. The C-C stretching of the ethyl group and the symmetric C-H stretching vibrations will also be Raman active. The C=O stretch, while strong in the IR, will likely be a weaker band in the Raman spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Weak |

| Aromatic Ring Breathing | 990 - 1050 | Strong |

| C-C Stretch (Ethyl) | 800 - 900 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure and molecular weight of compounds. For this compound, various MS techniques provide critical data for its unequivocal identification and structural characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₁₁NO₂. The exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical monoisotopic mass of the neutral molecule is 165.07898 u. In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺.

The determination of the exact mass of the [M+H]⁺ ion of this compound by HRMS provides strong evidence for its elemental composition, a critical step in its identification. The high mass accuracy, typically within 5 parts per million (ppm), confirms that the observed mass corresponds to the proposed molecular formula of C₉H₁₂NO₂⁺.

| Species | Molecular Formula | Theoretical Exact Mass (u) | Typical Observed Mass (u) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Neutral Molecule [M] | C₉H₁₁NO₂ | 165.07898 | N/A (Typically not directly observed in ESI) | N/A |

| Protonated Molecule [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.08626 | 166.0861 - 166.0864 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides valuable structural information by revealing the compound's fragmentation pathways. The fragmentation pattern of this compound is influenced by the stability of the pyridine ring and the lability of the ester group. libretexts.org

The protonated molecule of this compound ([M+H]⁺, m/z 166.1) is selected as the precursor ion. The resulting product ion spectrum reveals characteristic losses. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. msu.edu For this compound, key fragmentations would involve the loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH), and cleavages related to the ethyl substituent and the pyridine ring itself.

Key proposed fragmentation pathways include:

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 134.1.

Loss of the Methoxy Radical (•OCH₃): This results in the same acylium ion at m/z 134.1.

Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the ester group from the ring, yielding an ion corresponding to the 4-ethylpyridine (B106801) cation at m/z 108.1.

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation, resulting in an ion at m/z 151.1. libretexts.org

The analysis of these fragments helps to piece together the structure of the parent molecule. The relative abundance of these fragment ions depends on their stability. chemguide.co.uk

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Fragment Structure Description |

|---|---|---|---|---|

| 166.1 | 151.1 | •CH₃ (15.0) | C₈H₈NO₂⁺ | Ion from loss of a methyl radical from the ethyl group |

| 166.1 | 134.1 | CH₃OH (32.0) | C₈H₆NO⁺ | 4-ethylpicolinoyl acylium ion |

| 166.1 | 108.1 | •COOCH₃ (59.0) | C₇H₁₀N⁺ | 4-ethylpyridinium ion |

| 166.1 | 78.1 | C₅H₈O₂ (100.0) | C₅H₄N⁺ | Pyridinium (B92312) ion from further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the chromophores present.

The structure of this compound contains two primary chromophores: the substituted pyridine ring and the carbonyl group (C=O) of the ester. The pyridine ring, an aromatic heterocycle, is expected to exhibit strong absorptions corresponding to π → π* transitions. The carbonyl group and the nitrogen heteroatom also have non-bonding electrons (n electrons) which can undergo n → π* transitions.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, usually found in the UV region. For substituted pyridines, these bands are often observed between 200 and 280 nm. The presence of alkyl (ethyl) and ester (methoxycarbonyl) substituents on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron to an antibonding π* orbital. They are symmetry-forbidden and thus result in weak absorption bands. epa.gov For the carbonyl group and the pyridine nitrogen, these transitions are expected at longer wavelengths, potentially above 270 nm, but may be obscured by the more intense π → π* bands.

The UV-Vis spectrum of this compound in a polar solvent like ethanol (B145695) or methanol would likely show a strong absorption band around 260-280 nm, characteristic of the substituted aromatic system.

| Electronic Transition | Chromophore | Expected Wavelength (λmax) Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Substituted Pyridine Ring | ~260 - 280 nm | High |

| n → π | Pyridine Nitrogen | ~270 - 290 nm | Low |

| n → π* | Carbonyl Group (C=O) | ~280 - 300 nm | Low |

Computational and Theoretical Chemistry Studies of Methyl 4 Ethylpicolinate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic characteristics of a molecule. For Methyl 4-ethylpicolinate, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds. Density Functional Theory (DFT) is a common and effective method for these types of investigations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the ethyl group, while the LUMO would likely be centered on the electron-withdrawing methyl ester group and the pyridine ring. The presence of the electron-donating ethyl group at the 4-position would be expected to raise the HOMO energy level, thereby potentially decreasing the HOMO-LUMO gap compared to unsubstituted methyl picolinate (B1231196).

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Note: These are hypothetical values based on typical DFT calculations for similar aromatic esters. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the most negative potential would be anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atoms of the ester group would also exhibit negative potential. The most positive potential would likely be found on the hydrogen atoms of the methyl and ethyl groups, as well as on the carbon atom of the carbonyl group. The ethyl group, being electron-donating, would slightly increase the electron density on the pyridine ring compared to an unsubstituted picolinate.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key descriptors include electrophilicity, nucleophilicity, and chemical hardness.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (Nu): Measures the electron-donating capability of a molecule.

The ethyl group in this compound is expected to slightly increase its nucleophilicity and decrease its electrophilicity and chemical hardness compared to unsubstituted methyl picolinate.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

| Note: These values are calculated based on the hypothetical HOMO and LUMO energies in Table 1. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies.

A common reaction involving esters is hydrolysis, which can be catalyzed by either acid or base. A computational study of the hydrolysis of this compound would involve modeling the reaction pathway, identifying the reactants, intermediates, transition states, and products. For instance, in a base-catalyzed hydrolysis, the reaction would likely proceed through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

The presence of the pyridine ring, with its nitrogen atom, could also influence the reaction mechanism, potentially through intramolecular catalysis or by affecting the stability of intermediates and transition states.

From the computed reaction pathway, important kinetic and thermodynamic parameters can be predicted. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) indicate the spontaneity and energy balance of the reaction.

Table 3: Hypothetical Predicted Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound

| Parameter | Predicted Value |

| Activation Energy (Ea) | 15 - 20 kcal/mol |

| Enthalpy of Reaction (ΔH) | -5 to -10 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -8 to -15 kcal/mol |

| Note: These are hypothetical ranges for a typical ester hydrolysis reaction. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. mdpi.com For a compound such as this compound, MD simulations can provide crucial insights into its conformational landscape, revealing the various shapes the molecule can adopt and the relative energies of these conformations. This understanding is vital as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a series of very small time steps. mdpi.com By tracking the atomic trajectories, a detailed picture of the molecule's flexibility and preferred conformations emerges.

The primary goal of these simulations for this compound would be to identify low-energy, stable conformations. The rotation around single bonds, such as the bond connecting the ethyl group to the pyridine ring and the bond of the methyl ester group, would be of particular interest. The simulation would reveal the energy barriers to these rotations and the probability of finding the molecule in any given conformation at a certain temperature.

The results of such a study are often visualized through Ramachandran-like plots for key dihedral angles or through clustering analysis of the trajectory to group similar structures. This provides a comprehensive map of the conformational space accessible to this compound.

Below is an illustrative data table representing the kind of results that could be obtained from an MD simulation study on this compound, detailing the key dihedral angles and the relative populations of the most stable conformers.

| Conformer ID | Dihedral Angle 1 (C3-C4-C7-C8) [°] | Dihedral Angle 2 (N1-C2-C6-O1) [°] | Relative Population [%] | Potential Energy (kcal/mol) |

| 1 | 65 | 175 | 45 | -15.2 |

| 2 | -65 | -175 | 45 | -15.1 |

| 3 | 180 | 5 | 5 | -12.5 |

| 4 | 180 | -175 | 5 | -12.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis using MD simulations.

Ligand-Target Interaction Modeling (e.g., Molecular Docking for Enzyme Active Sites in Preclinical Research)

Ligand-target interaction modeling, particularly molecular docking, is a cornerstone of modern drug discovery and preclinical research. nih.govjournaljpri.com This computational technique predicts the preferred orientation of a small molecule (the ligand), such as this compound, when bound to a larger molecule, typically a protein or enzyme (the target). nih.govjournaljpri.com The primary application of this modeling is to understand the binding mode and affinity of a potential drug candidate, which can aid in the rational design of more potent and selective inhibitors.

For this compound, molecular docking studies would involve a three-dimensional structure of a target enzyme, often obtained from experimental methods like X-ray crystallography or cryo-electron microscopy. A computational algorithm then "docks" the flexible structure of this compound into the active site of the enzyme, exploring a vast number of possible binding poses and conformations. nih.gov

These docking programs use scoring functions to estimate the binding affinity for each pose, typically reported in kcal/mol. nih.gov A more negative score generally indicates a more favorable binding interaction. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is invaluable for understanding the mechanism of action and for suggesting chemical modifications to improve binding.

In the context of preclinical research, if this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking would be a critical first step. It would help to assess its potential as a drug candidate and guide further experimental studies.

The following interactive table provides a hypothetical example of molecular docking results for this compound against a panel of enzymes, which is a common approach in early-stage drug discovery to assess selectivity.

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Enzyme A | 1XYZ | -8.5 | Tyr123, Phe234, Arg345 | Hydrogen Bond, Pi-Pi Stacking, Electrostatic |

| Enzyme B | 2ABC | -6.2 | Val56, Leu78, Ile90 | Hydrophobic Interactions |

| Enzyme C | 3DEF | -5.8 | Asp12, Glu34 | Electrostatic Repulsion |

| Enzyme D | 4GHI | -7.9 | Ser10, His11, Gln12 | Hydrogen Bonds |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Preclinical Biological Investigations and Mechanistic Elucidation of Methyl 4 Ethylpicolinate

In Vitro Enzyme Inhibition and Activation Studies

Modulation of Beta-Secretase 2 (BACE2) Activity

No research data was found regarding the effect of Methyl 4-ethylpicolinate on the enzymatic activity of Beta-Secretase 2 (BACE2).

Interaction with Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD)

There is no available information on whether this compound interacts with or modulates the activity of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD).

Assessment of Antimicrobial and Antifungal Activities in Model Systems

No studies have been published that assess the potential antimicrobial or antifungal properties of this compound against any model organisms.

Influence on Specific Biochemical Pathways in Cellular Models

The effect of this compound on any specific biochemical pathways in cellular models has not been reported in the scientific literature.

Molecular Interactions with Defined Biological Macromolecules

Metal Ion Chelation within Biological Contexts

There is no evidence or published research to suggest that this compound engages in metal ion chelation within a biological context.

Protein Binding Dynamics in Research Models

There is no available research specifically detailing the protein binding dynamics of this compound. In general, the binding of a small molecule like this compound to a protein is governed by various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The ethyl group at the 4-position of the pyridine (B92270) ring could potentially engage in hydrophobic interactions within a protein's binding pocket, while the methyl ester and the nitrogen atom of the pyridine ring could participate in hydrogen bonding or polar interactions.

Computational modeling and experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry would be necessary to elucidate the specific protein targets and binding modes of this compound.

Cellular Response Investigations in Non-Human Cell Lines and Preclinical Models

Specific studies on the cellular responses to this compound in non-human cell lines or preclinical models are not available in the current scientific literature.

Mechanistic Analysis of Cellular Pathways

Without experimental data on this compound, any discussion of its impact on cellular pathways remains hypothetical. Research on analogous compounds, such as certain picolinic acid derivatives, has suggested potential modulation of pathways involved in inflammation and cell proliferation. However, it is not possible to extrapolate these findings directly to this compound.

Apoptosis Induction in Model Cancer Cell Lines

There is no published evidence to suggest that this compound induces apoptosis in model cancer cell lines. Studies on some structurally related picolinic acid derivatives have explored their potential to induce programmed cell death. For instance, certain derivatives have been shown to activate caspase cascades and alter the expression of pro-apoptotic and anti-apoptotic proteins in cancer cells.

A hypothetical study on this compound's apoptotic potential would involve treating various cancer cell lines with the compound and assessing markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

Structure Activity Relationship Sar Studies of Methyl 4 Ethylpicolinate and Its Analogs

Systematic Structural Modifications and Their Impact on Chemical and Biological Properties

The exploration of the chemical and biological properties of Methyl 4-ethylpicolinate is significantly advanced by the systematic modification of its core structure. While direct studies on this compound are limited, research on analogous picolinamide (B142947) structures, where the ester group is replaced by an amide, offers valuable insights into the influence of substitutions on the pyridine (B92270) ring.

In a series of N-methylpicolinamide-4-thiol derivatives, designed to explore antitumor activity, modifications at the 4-position of the picolinamide scaffold have demonstrated a profound impact on their efficacy. The initial lead compound, N-methylpicolinamide-4-thiol, exhibited moderate cytotoxicity. However, the introduction of various substituents at the thiol group led to a range of activities, highlighting the sensitivity of the molecule's biological function to structural changes at this position. For instance, the introduction of specific aromatic and heterocyclic moieties at the 4-position thiol has been shown to significantly enhance antiproliferative activity against several human cancer cell lines. nih.gov

Similarly, studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have underscored the importance of the substituent at the 4-position for antitumor effects. A series of these compounds was synthesized and evaluated, revealing that modifications to the formamidophenylamino group could modulate their ability to inhibit cancer cell proliferation. mdpi.com These findings suggest that the electronic and steric properties of the group at the 4-position of the picolinate (B1231196) or picolinamide ring are critical determinants of biological activity.

The general principles derived from these analog studies indicate that for this compound, modifications of the ethyl group at the 4-position could lead to significant changes in its properties. For example, altering the length of the alkyl chain, introducing branching, or incorporating cyclic structures could influence the compound's interaction with biological targets. Furthermore, replacing the ethyl group with other functional groups, such as halogens, ethers, or aromatic rings, would likely result in a diverse range of chemical and biological activities.

Table 1: Impact of Hypothetical Modifications at the 4-Position on the Properties of a Picolinate Scaffold (Illustrative)

| R Group at 4-Position | Predicted Change in Lipophilicity | Potential Impact on Biological Activity |

| -CH2CH3 (Ethyl) | Baseline | Baseline activity |

| -CH3 (Methyl) | Decrease | May alter binding affinity |

| -CH(CH3)2 (Isopropyl) | Increase | Could enhance membrane permeability |

| -C6H5 (Phenyl) | Significant Increase | May introduce new binding interactions |

| -Cl (Chloro) | Increase | Could alter electronic properties |

| -OCH3 (Methoxy) | Minor Change | May influence hydrogen bonding potential |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

A typical QSAR study involves the generation of a dataset of structurally related compounds with measured biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

Electronic descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological descriptors: Which are numerical representations of the molecular structure.

Once the descriptors are calculated, a mathematical model is developed to establish a correlation between these descriptors and the observed biological activity. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly employed for this purpose.

For instance, a hypothetical QSAR model for a series of 4-alkylpicolinate analogs might take the form of the following equation:

Biological Activity = c0 + c1(logP) + c2(LUMO energy) + c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could predict that increased lipophilicity and a lower LUMO energy are beneficial for activity, while an increase in molecular weight is detrimental. The predictive power of the QSAR model is then validated using an external set of compounds not used in the model development.

Rational Design Principles for Optimized Derivatives

The insights gained from SAR and QSAR studies provide a foundation for the rational design of optimized derivatives of this compound. The goal of rational design is to make targeted modifications to the lead structure to improve its desired properties, such as enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

Based on the information from related picolinamide series, the following principles can guide the rational design of novel this compound derivatives:

Modification of the 4-Position Substituent: The ethyl group at the 4-position is a key site for modification. Based on the desired outcome, this group can be replaced with a variety of other functionalities. For example, to increase potency, one might introduce groups that can form specific interactions, such as hydrogen bonds or pi-stacking, with a biological target.

Ester Group Modification: The methyl ester functionality can also be altered. Converting it to other esters (e.g., ethyl, propyl) can modulate solubility and metabolic stability. Alternatively, replacing the ester with an amide or other bioisosteres could lead to compounds with different biological activities and pharmacokinetic properties.

Scaffold Hopping: In some cases, the pyridine ring itself could be replaced by other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Computational Modeling: Molecular docking studies can be employed to visualize the binding of designed derivatives to a specific target protein. This can help in prioritizing the synthesis of compounds that are predicted to have the most favorable interactions.

The synthesis of these rationally designed derivatives would then be followed by biological evaluation, and the resulting data would be used to refine the SAR and QSAR models in an iterative process of drug design and discovery.

Analytical Methodologies for Research Applications of Methyl 4 Ethylpicolinate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like methyl 4-ethylpicolinate, which possesses both aromatic and ester functionalities, several chromatographic techniques are applicable, each with its own advantages depending on the analytical requirements such as the sample matrix, concentration of the analyte, and the desired level of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable approach.

Method Development:

The development of an RP-HPLC method for this compound would involve the systematic optimization of several key parameters to achieve the desired separation efficiency, peak shape, and analysis time.

Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like this compound. The end-capping of the stationary phase can influence the peak shape of basic compounds containing a pyridine (B92270) ring.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. The pH of the aqueous phase is a critical parameter; for a pyridine derivative, maintaining a slightly acidic pH can ensure the pyridine nitrogen is protonated, leading to better peak shapes. A mobile phase consisting of a mixture of water-methanol (55:45) containing 2.5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid has been shown to be effective for the separation of pyridine derivatives researchgate.net.

Detection: A UV detector is suitable for the detection of this compound due to the presence of the pyridine ring, which absorbs UV light. A wavelength of around 263 nm can be utilized for detection nih.gov.

A proposed set of HPLC parameters for the analysis of this compound is presented in Table 1.

Interactive Data Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Detector | UV at 260 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation:

Once developed, the HPLC method must be validated to ensure its suitability for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the assessment of the following parameters:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

An example of validation data for a hypothetical HPLC method for this compound is provided in Table 2.

Interactive Data Table 2: Hypothetical HPLC Method Validation Data for this compound

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Defined by linearity |

| Accuracy (% Recovery) | 98.5 - 101.2 | 98.0 - 102.0% |

| Precision (RSD%) | < 1.5% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | Reportable |

| LOQ (µg/mL) | 0.3 | Reportable |

| Robustness | Unaffected by minor changes | No significant impact on results |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being an ester, is expected to have sufficient volatility for GC analysis. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Method Development:

The development of a GC method for this compound would focus on optimizing the separation on a capillary column and setting appropriate temperature and detection parameters.

Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for the analysis of a wide range of compounds, including aromatic esters.

Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers high selectivity and structural information.

Temperature Program: A temperature program is often employed in GC to ensure the efficient elution of compounds with a range of boiling points. A typical program would start at a lower temperature to resolve volatile components and then ramp up to a higher temperature to elute less volatile compounds in a reasonable time. A generic temperature program could start at a low initial oven temperature (e.g., 40 °C), with a ramp rate of 10 °C/min to a final temperature that ensures the elution of all analytes chromatographyonline.com.

A proposed set of GC parameters for the analysis of this compound is presented in Table 3.

Interactive Data Table 3: Proposed GC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C for 2 min, ramp at 15°C/min to 240°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

For the analysis of trace levels of this compound in complex matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers exceptional sensitivity and selectivity. The use of sub-2 µm particle size columns in UHPLC allows for faster separations with higher resolution compared to conventional HPLC.

Method Development:

The development of a UHPLC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: A C18 column with a small particle size (e.g., 1.7 µm) is typically used to achieve high-efficiency separations. A fast gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to promote ionization, is common.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for polar and semi-polar compounds like this compound, typically operating in the positive ion mode due to the basicity of the pyridine nitrogen. Tandem mass spectrometry is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For this compound (assuming a molecular weight of 165.19 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 166.2. The fragmentation of this precursor ion would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). Plausible MRM transitions could be hypothesized based on the fragmentation of similar structures. A proposed set of UHPLC-MS/MS parameters is given in Table 4.

Interactive Data Table 4: Proposed UHPLC-MS/MS Method Parameters for Trace Analysis of this compound

| Parameter | Value |

| UHPLC Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition 1 (Quantifier) | 166.2 -> 134.1 (Loss of CH₄O) |

| MRM Transition 2 (Qualifier) | 166.2 -> 106.1 (Loss of C₂H₅O₂) |

Chemical Derivatization Strategies for Enhanced Detection and Selectivity in Research Matrices

Chemical derivatization is a technique used to modify an analyte to create a new compound with properties that are more suitable for a particular analytical method. For this compound, derivatization could be employed to enhance its detectability by certain detectors or to improve its chromatographic behavior.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. This is often done to attach a chromophore or fluorophore to the molecule, thereby increasing its response to UV or fluorescence detectors.

For a compound like this compound that already possesses a UV-absorbing pyridine ring, derivatization for enhanced UV detection might not be necessary unless extremely low detection limits are required. However, to achieve higher sensitivity with fluorescence detection, a fluorescent tag could be introduced. While direct derivatization of the pyridine ring to make it fluorescent is complex, an alternative strategy could involve the hydrolysis of the ester to 4-ethylpicolinic acid, followed by derivatization of the resulting carboxylic acid group with a fluorescent labeling reagent such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc). This would yield a highly fluorescent derivative suitable for sensitive HPLC analysis with fluorescence detection.

Interactive Data Table 5: Example of a Pre-column Derivatization Strategy

| Step | Description |

| 1. Hydrolysis | Saponification of this compound to 4-ethylpicolinic acid using a base. |

| 2. Derivatization | Reaction of 4-ethylpicolinic acid with a fluorescent labeling reagent (e.g., Br-Mmc) in the presence of a catalyst. |

| 3. Analysis | Separation and detection of the fluorescent derivative by RP-HPLC with a fluorescence detector. |

In the context of this compound analysis, if the research involves studying its degradation or metabolism, one of the potential products could be 4-ethylpicolinic acid. To analyze this non-volatile carboxylic acid by GC, it would need to be converted back into a volatile ester. This can be achieved through in-situ esterification. For instance, after extraction of the analytes from the sample matrix, a reagent such as boron trifluoride in methanol (BF₃-methanol) can be added directly to the extract. Heating the mixture will then convert any 4-ethylpicolinic acid present into its methyl ester, which can then be analyzed by GC-MS alongside the parent compound, this compound. This approach allows for the simultaneous analysis of the parent ester and its potential carboxylic acid metabolite in a single chromatographic run.

Method Validation Parameters for Research Quantitation

Method validation ensures that an analytical procedure is reliable, reproducible, and accurate for the intended research application. For the quantification of this compound, key validation parameters include the Limit of Detection (LOD), Limit of Quantitation (LOQ), precision, and accuracy. While specific validation data for this compound is not extensively published, data from structurally similar compounds, such as methyl nicotinate, can provide a strong indication of expected performance for a developed HPLC method. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a hypothetical HPLC-UV method for this compound, these values would be determined by analyzing a series of dilute solutions and assessing the signal-to-noise ratio, typically establishing the LOD at a ratio of 3:1 and the LOQ at 10:1.

Precision: This parameter measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). nih.gov Results are expressed as the relative standard deviation (RSD).

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered.

The following interactive table provides representative validation parameters for a hypothetical HPLC method for the quantification of this compound, based on data from analogous compounds. nih.gov

| Parameter | Specification | Hypothetical Result |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

| Precision (Repeatability) | RSD ≤ 2% | 1.5% |

| Precision (Intermediate) | RSD ≤ 3% | 2.5% |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

Applications in Complex Research Sample Matrices

The analysis of this compound in complex research matrices, such as in vitro media and environmental extracts, presents unique challenges due to the presence of interfering substances. Effective sample preparation is therefore critical to isolate the target analyte and ensure reliable quantification.